molecular formula C10H7Br2N B2985734 1-(2,6-dibromophenyl)-1H-pyrrole CAS No. 1372804-17-5

1-(2,6-dibromophenyl)-1H-pyrrole

Cat. No. B2985734
CAS RN: 1372804-17-5
M. Wt: 300.981
InChI Key: DFSHJVXKRFBSOG-UHFFFAOYSA-N
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Description

“1-(2,6-dibromophenyl)-1H-pyrrole” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring. The phenyl ring is substituted at the 2 and 6 positions with bromine atoms .


Synthesis Analysis

The synthesis of compounds similar to “1-(2,6-dibromophenyl)-1H-pyrrole” has been reported in the literature. For instance, 1-(2-bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole can react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .


Molecular Structure Analysis

The molecular structure of “1-(2,6-dibromophenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a phenyl ring at the 1-position. The phenyl ring would have bromine atoms attached at the 2 and 6 positions .


Chemical Reactions Analysis

In a reported reaction, 1-(2,6-dibromophenyl)-1H-pyrrole reacts with aromatic alkynes in the presence of Rh-6G and DIPEA under blue light irradiation. The reaction proceeds through the formation of an aryl radical that is trapped by the alkyne. The intermediate vinyl radical then cyclizes intramolecularly to form the final product .

Scientific Research Applications

Synthesis and Chemical Properties

  • Visible Light Mediated Annulation

    1-(2,6-dibromophenyl)-1H-pyrrole is used in the presence of catalytic amounts of rhodamine 6G and N,N-diisopropylethylamine under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines. These reactions proceed at room temperature, avoiding transition metal catalysts, and offer moderate to good yields. This method highlights the potential of 1-(2,6-dibromophenyl)-1H-pyrrole in photochemical syntheses (Das, Ghosh, & Koenig, 2016).

  • Palladium-Catalyzed Annulation

    In another study, 1-(2,6-dibromophenyl)-1H-pyrroles were used with alkynes to construct π-conjugated indolizino[6,5,4,3-ija]quinolones (ullazines). This method demonstrates the usefulness of 1-(2,6-dibromophenyl)-1H-pyrrole in creating organic optoelectronic materials (Wan et al., 2016).

  • Synthesis of Ullazines

    A palladium-catalyzed double annulation using arynes was employed to synthesize π-extended dibenzo[d,k]ullazines from 1-(2,6-dibromophenyl)-1H-pyrroles. This highlights its role in complex chemical syntheses and the creation of novel compounds (Wang et al., 2020).

Applications in Material Science

  • Organic Inhibitors for Steel Corrosion

    Derivatives of 1H-pyrrole, such as 1-phenyl-1H-pyrrole-2,5-dione, have been investigated as efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. This indicates the potential of pyrrole derivatives in corrosion protection applications (Zarrouk et al., 2015).

  • Electrochromic Devices

    A study on the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films demonstrated their potential in electrochromic devices. This suggests the role of 1-(2,6-dibromophenyl)-1H-pyrrole derivatives in developing materials with unique electrochemical properties (Mert, Demir, & Cihaner, 2013).

  • Photoluminescent Polymers

    The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which display strong fluorescence and are soluble in common organic solvents, reveals the utility of pyrrole derivatives in the creation of luminescent materials (Zhang & Tieke, 2008).

properties

IUPAC Name

1-(2,6-dibromophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSHJVXKRFBSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dibromophenyl)-1H-pyrrole

Synthesis routes and methods

Procedure details

To a 200 mL round bottom flask was added 2,6-dibromoaniline (8.63 g, 34.7 mmol, 1.0 equiv.), dichloroethane (35.0 mL, 1.0 M), acetic acid (35.0 mL, 1.0 M), and 2,5-dimethoxytetrahydrofuran (10.5 mL, 3.3 M). A reflux condenser was fitted to the flask and the mixture was heated to reflux for 2 hours. During this time the solution slowly changes colors from clear to yellow. An aliquot was removed and the reaction was judged complete by NMR. The mixture was diluted with CH2Cl2, rinsed with H2O, and then rinsed with saturated aqueous K2CO3. The organic layer was dried over MgSO4 and filtered through a pad of SiO2 with CH2Cl2 as eluent. The oil was place under high vacuum overnight to remove the excess 2,5-dimethoxytetrahydrofuran. During this time 1-(2,6-dibromophenyl)-1H-pyrrole, 2, changes to a white solid (8.72 g, 29.1 mmol, 84%). 1H NMR (400 MHz, CDCl3) δ7.68 (d, J=8.0 Hz, 2H), 7.18 (t, J=8.4 Hz, 2H), 6.72 (t, J=2.0 Hz, 2H), 6.42 (t, J=2.0 Hz, 2H).
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8.72 g
Type
reactant
Reaction Step Two

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